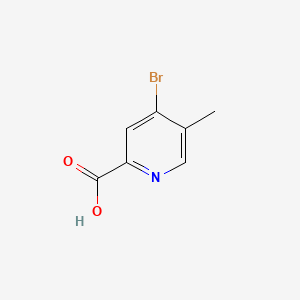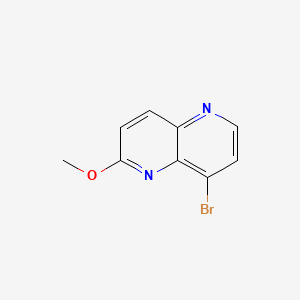
8-Bromo-2-methoxy-1,5-naphthyridine
Vue d'ensemble
Description
8-Bromo-2-methoxy-1,5-naphthyridine (8-Br-2-MeO-1,5-Naph) is a synthetic compound with a variety of applications in scientific research. It is a brominated derivative of the 1,5-naphthyridine ring system and is used as a building block for the synthesis of other compounds. It has been used in a number of studies to investigate the structure and function of various biological systems. 8-Br-2-MeO-1,5-Naph has been used in the development of drugs, in the synthesis of fluorescent dyes, and in the study of enzymes.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions :
- 8-Bromo-2-methoxy-1,5-naphthyridine and related compounds have been studied for their synthesis and chemical properties. For instance, the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, a compound similar to this compound, was reinvestigated, leading to findings on the formation of isomeric compounds (Haak & Plas, 2010).
Potential Pharmacological Activities :
- Some derivatives of naphthyridines, like 7-bromo-1,5-naphthyridin-4-amines, have shown significant antimalarial activity. This suggests that bromo-naphthyridines may have potential as antimalarial agents (Barlin & Tan, 1985).
Catalysis and Material Science :
- Bromo-naphthyridines, including variants similar to this compound, have been used as intermediates in the synthesis of other complex compounds. These reactions often involve catalytic processes, indicating their role in material science and catalysis research (Anderson et al., 2010).
Biological Studies :
- Derivatives of 1,8-naphthyridine, which is structurally related to this compound, have shown a range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. This broad spectrum of biological properties makes them significant in therapeutic and medicinal research (Madaan et al., 2015).
Anticancer Potential :
- Naphthyridine derivatives have demonstrated anticancer activity in various studies. For instance, a novel compound related to naphthyridine showed anticancer activity in human malignant melanoma cell lines, indicating the potential of naphthyridine derivatives in cancer treatment (Kong et al., 2018).
Mécanisme D'action
Target of Action
1,5-naphthyridines, the class of compounds to which it belongs, are known to exhibit a variety of biological activities
Mode of Action
It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the target molecules.
Biochemical Pathways
1,5-naphthyridines are known to interact with various biochemical pathways due to their reactivity with electrophilic or nucleophilic reagents . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Some 1,5-naphthyridines have been found to exhibit a variety of biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Propriétés
IUPAC Name |
8-bromo-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQMRRPAOIGXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697846 | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881658-92-0 | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-2-methoxy-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



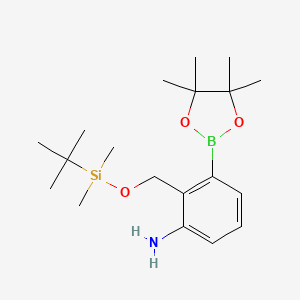
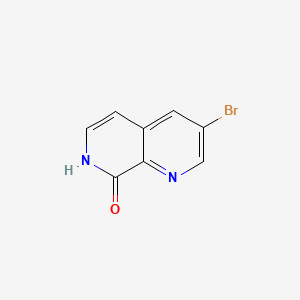
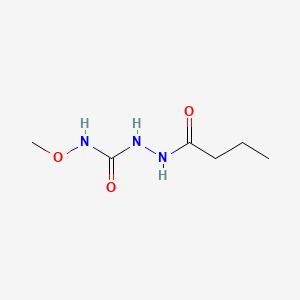
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
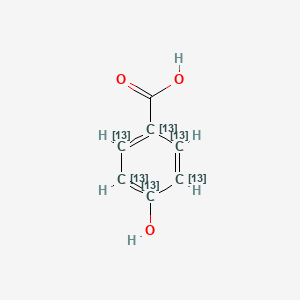
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)


![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)
